molecular formula C9H9FN2O2 B12845293 Allyl 2-amino-6-fluoronicotinate

Allyl 2-amino-6-fluoronicotinate

Cat. No.: B12845293
M. Wt: 196.18 g/mol
InChI Key: SQFCBAHXDLHHRT-UHFFFAOYSA-N
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Description

Allyl 2-amino-6-fluoronicotinate is an organic compound with the molecular formula C9H9FN2O2 It is a derivative of nicotinic acid, where the hydrogen atom at the 6-position is replaced by a fluorine atom, and the carboxyl group is esterified with an allyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Allyl 2-amino-6-fluoronicotinate typically involves the following steps:

    Nitration: The starting material, 2-aminonicotinic acid, undergoes nitration to introduce a nitro group at the 6-position.

    Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.

    Fluorination: The amino group at the 6-position is replaced by a fluorine atom using a fluorinating agent like diethylaminosulfur trifluoride (DAST).

    Esterification: The carboxyl group is esterified with allyl alcohol in the presence of a strong acid catalyst like sulfuric acid to yield this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the allyl group, forming epoxides or other oxidized derivatives.

    Reduction: The nitro group in the precursor can be reduced to an amino group, which is a crucial step in the synthesis of the compound.

Common Reagents and Conditions:

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) are used for epoxidation of the allyl group.

    Reduction: Hydrogen gas with a palladium catalyst is commonly used for the reduction of nitro groups.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under mild conditions.

Major Products:

    Epoxides: Oxidation of the allyl group can yield epoxides.

    Amines: Reduction of nitro groups results in amines.

    Substituted Derivatives: Nucleophilic substitution can produce a variety of substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Biology: The compound’s fluorinated nature makes it a valuable tool in biochemical studies, including enzyme inhibition assays and receptor binding studies.

Medicine: Fluorinated compounds are often explored for their potential as therapeutic agents. Allyl 2-amino-6-fluoronicotinate may serve as a precursor for the synthesis of novel drugs with improved pharmacokinetic properties.

Industry: In the materials science field, fluorinated compounds are used to develop materials with unique properties, such as increased thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of Allyl 2-amino-6-fluoronicotinate depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity. The fluorine atom can enhance binding affinity and selectivity due to its electronegativity and ability to form strong hydrogen bonds.

Comparison with Similar Compounds

    2-amino-6-fluoronicotinic acid: A precursor in the synthesis of Allyl 2-amino-6-fluoronicotinate.

    Allyl 2-amino-3-fluoronicotinate: A similar compound with the fluorine atom at the 3-position instead of the 6-position.

    2-amino-6-chloronicotinate: A chlorinated analog with similar properties but different reactivity due to the presence of chlorine instead of fluorine.

Uniqueness: this compound is unique due to the presence of both an allyl group and a fluorine atom, which confer distinct chemical and biological properties. The fluorine atom enhances the compound’s stability and binding affinity, while the allyl group provides a site for further functionalization.

Biological Activity

Allyl 2-amino-6-fluoronicotinate is a fluorinated compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and applications, supported by relevant data and case studies.

Synthesis of this compound

The synthesis of this compound typically involves several key steps:

  • Nitration : The precursor, 2-aminonicotinic acid, undergoes nitration to introduce a nitro group at the 6-position.
  • Reduction : The nitro group is reduced to an amino group using hydrogen gas in the presence of a palladium catalyst.
  • Fluorination : The amino group at the 6-position is substituted with a fluorine atom using diethylaminosulfur trifluoride (DAST).
  • Esterification : Finally, the carboxyl group is esterified with allyl alcohol in the presence of sulfuric acid.

This multi-step synthesis results in a compound that possesses unique chemical properties due to the combination of an allyl group and a fluorine atom, enhancing its stability and biological activity .

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The fluorine atom enhances binding affinity and selectivity for enzymes and receptors, which can modulate their activity. This characteristic makes it particularly useful in enzyme inhibition assays and receptor binding studies .

Enzyme Inhibition

Research indicates that fluorinated compounds like this compound can inhibit specific enzymes, thereby impacting metabolic pathways. For instance, studies have shown that similar fluorinated amino acids can serve as effective inhibitors in biochemical assays, suggesting potential applications in drug development .

Case Studies

  • Enzyme Inhibition Studies : A study demonstrated that fluorinated amino acids could significantly inhibit enzymes involved in cancer metabolism, suggesting that this compound may have similar effects. The compound's ability to modulate enzyme activity could be leveraged in developing targeted cancer therapies .
  • Receptor Binding Assays : In receptor binding studies, compounds with similar structures have shown enhanced affinity for specific receptors related to neurological disorders. This suggests that this compound may also interact with neurotransmitter receptors, potentially leading to therapeutic applications in treating conditions like depression or anxiety .

Comparative Analysis

The following table summarizes the properties of this compound compared to related compounds:

CompoundFluorinationBiological ActivityApplications
This compoundYesEnzyme inhibitionDrug development, biochemical studies
2-amino-6-fluoronicotinic acidYesModerate antimicrobialPrecursor for drug synthesis
Allyl 2-amino-3-fluoronicotinateYesLimited data availablePotential therapeutic agent
2-amino-6-chloronicotinateNoVariesLess effective than fluorinated analogs

Properties

Molecular Formula

C9H9FN2O2

Molecular Weight

196.18 g/mol

IUPAC Name

prop-2-enyl 2-amino-6-fluoropyridine-3-carboxylate

InChI

InChI=1S/C9H9FN2O2/c1-2-5-14-9(13)6-3-4-7(10)12-8(6)11/h2-4H,1,5H2,(H2,11,12)

InChI Key

SQFCBAHXDLHHRT-UHFFFAOYSA-N

Canonical SMILES

C=CCOC(=O)C1=C(N=C(C=C1)F)N

Origin of Product

United States

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